2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid
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Overview
Description
2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a hydrazinylidene group attached to the ethyl side chain at the second position of the pyridine ring, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with hydrazine derivatives under controlled conditions. One common method includes the condensation of pyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyridine carboxylic acid derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Pyridine-3-carboxylic acid: Lacks the hydrazinylidene group, making it less reactive in certain chemical reactions.
2-(1-Hydrazinylideneethyl)pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid is unique due to the presence of both the hydrazinylidene and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to its analogs.
Properties
IUPAC Name |
2-ethanehydrazonoylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5(11-9)7-6(8(12)13)3-2-4-10-7/h2-4H,9H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPYEBTVFZEKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=C(C=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785746 |
Source
|
Record name | 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405111-44-6 |
Source
|
Record name | 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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